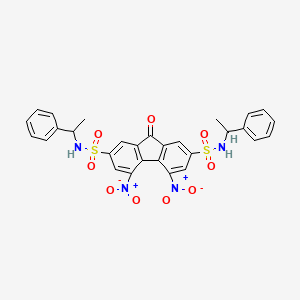
N'-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a trimethoxybenzohydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and trimethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce corresponding alcohols or amines.
科学的研究の応用
N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and trimethoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
類似化合物との比較
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)dodecanohydrazide
- (4-(Benzyloxy)benzylidene)amino)phenol
- N’-(4-(Benzyloxy)benzylidene)-4-tert-butylbenzohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the trimethoxybenzohydrazide moiety, which imparts distinct chemical and biological properties. The combination of benzyloxy and trimethoxy groups enhances its potential for various applications, making it a valuable compound for research and development.
特性
CAS番号 |
303087-70-9 |
|---|---|
分子式 |
C24H24N2O5 |
分子量 |
420.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-28-21-13-19(14-22(29-2)23(21)30-3)24(27)26-25-15-17-9-11-20(12-10-17)31-16-18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+ |
InChIキー |
NSVOKVBMQGEMAD-MFKUBSTISA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977619.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11977631.png)
![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11977637.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977641.png)
![(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977643.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11977652.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11977662.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide](/img/structure/B11977664.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11977667.png)
![N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide](/img/structure/B11977668.png)
